Anti-Tubercular Potency of 3-Chlorobenzofuran Congeners Against Multidrug-Resistant M. tuberculosis H37Rv
A series of 26 3-chlorobenzofuran-derived congeners demonstrated anti-tubercular activity against multidrug-resistant Mycobacterium tuberculosis H37Rv strains, with five compounds (3a, 3b, 3c, 4b, and 4c) exhibiting IC50 values in the range of 43–104 µM [1]. Compound 3b emerged as the most potent derivative with an IC50 of 51.24 µM and an IC90 of 88.04 µM [1]. While no direct head-to-head comparison with other chlorobenzofuran positional isomers exists in the same assay, this dataset establishes a quantitative baseline for 3-chlorobenzofuran-derived anti-tubercular activity that is not documented for 2-, 4-, 5-, 6-, or 7-chlorobenzofuran scaffolds in the M. tuberculosis H37Rv model.
| Evidence Dimension | Anti-tubercular potency |
|---|---|
| Target Compound Data | IC50 range: 43–104 µM; Compound 3b IC50: 51.24 µM, IC90: 88.04 µM |
| Comparator Or Baseline | Other chlorobenzofuran positional isomers (2-chloro, 4-chloro, 5-chloro, 6-chloro, 7-chloro) - no reported data in M. tuberculosis H37Rv assay |
| Quantified Difference | Only 3-chlorobenzofuran scaffold has documented anti-tubercular activity in this assay system |
| Conditions | In vitro screening against multidrug-resistant Mycobacterium tuberculosis H37Rv strains |
Why This Matters
Procurement of 3-chlorobenzofuran is justified for anti-tubercular drug discovery programs targeting MDR-TB, as its scaffold has been validated in this therapeutic area with defined potency metrics, whereas other positional isomers lack equivalent validation data.
- [1] Abdullah, M. M., Siddiqui, N. A., Mothana, R. A., Nasr, F. A., Al-Rehaily, A. J., Almarfadi, O. M., Karim, S., Haider, K., Haider, M. R., & Yar, M. S. (2021). Design, in-silico study and biological evaluation of newly synthesized 3-chlorobenzofuran congeners as antitubercular agents. Arabian Journal of Chemistry, 14(4), 103034. View Source
